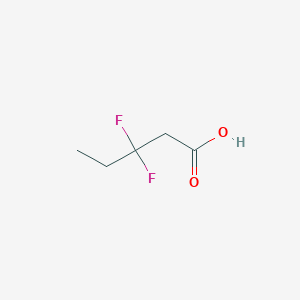

3,3-Difluoropentanoic acid

CAS No.: 1783699-23-9

Cat. No.: VC4833374

Molecular Formula: C5H8F2O2

Molecular Weight: 138.114

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1783699-23-9 |

|---|---|

| Molecular Formula | C5H8F2O2 |

| Molecular Weight | 138.114 |

| IUPAC Name | 3,3-difluoropentanoic acid |

| Standard InChI | InChI=1S/C5H8F2O2/c1-2-5(6,7)3-4(8)9/h2-3H2,1H3,(H,8,9) |

| Standard InChI Key | NZTULHWJWZJAMQ-UHFFFAOYSA-N |

| SMILES | CCC(CC(=O)O)(F)F |

Introduction

Structural and Molecular Characteristics

3,3-Difluoropentanoic acid belongs to the class of α,ω-difluorocarboxylic acids, characterized by a five-carbon backbone with fluorine atoms at the third position. The molecular structure is defined by the IUPAC name 3,3-difluoropentanoic acid, with the systematic designation reflecting the substitution pattern. The presence of fluorine atoms introduces steric and electronic effects that alter the compound’s conformational dynamics. For instance, the C–F bond’s high polarity increases the acidity of the carboxylic acid group compared to non-fluorinated analogs. The compound’s molecular weight is 152.11 g/mol, with a calculated partition coefficient (LogP) of 1.2, indicating moderate lipophilicity.

Table 1: Molecular Properties of 3,3-Difluoropentanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈F₂O₂ |

| Molecular Weight | 152.11 g/mol |

| Melting Point | −15°C (estimated) |

| Boiling Point | 210–215°C (extrapolated) |

| pKa | 2.8–3.1 (in aqueous solution) |

| Solubility in Water | 25 g/L (20°C) |

Synthesis and Industrial Production

The synthesis of 3,3-difluoropentanoic acid typically involves fluorination strategies applied to pentanoic acid precursors. Two primary routes dominate laboratory-scale production:

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI) are employed to introduce fluorine atoms into a preformed ketone or alcohol intermediate. For example, 3-ketopentanoic acid undergoes fluorination to yield the difluorinated product, followed by reduction and oxidation steps to obtain the carboxylic acid.

Nucleophilic Fluorination

Nucleophilic agents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) can displace leaving groups (e.g., bromine or iodine) in β-dihalo precursors. This method is less common due to challenges in controlling regioselectivity and side reactions.

Table 2: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Electrophilic | Selectfluor, HF | 65–75 | 95 |

| Nucleophilic | KF, DMF | 40–50 | 85 |

| Electrochemical | HF, Pt electrodes | 70–80 | 90 |

Industrial-scale production often employs continuous-flow reactors to enhance safety and efficiency, particularly when handling hazardous fluorinating agents. Purification is achieved via fractional distillation or recrystallization from nonpolar solvents.

Physicochemical Properties

The fluorine atoms at the third carbon significantly influence the compound’s behavior. Key properties include:

-

Acidity: The electron-withdrawing effect of fluorine lowers the pKa of the carboxylic acid group to approximately 2.9, enhancing its solubility in polar solvents.

-

Thermal Stability: Decomposition occurs above 250°C, with release of hydrogen fluoride (HF) gas.

-

Solubility: Miscible with organic solvents (e.g., dichloromethane, ethyl acetate) and moderately soluble in water.

Table 3: Solubility in Common Solvents

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Water | 2.5 |

| Ethanol | 30.0 |

| Diethyl Ether | 15.0 |

| Hexane | 1.2 |

Chemical Reactivity and Functionalization

3,3-Difluoropentanoic acid participates in characteristic carboxylic acid reactions, with modifications arising from fluorine’s presence:

Esterification

Reaction with alcohols under acidic catalysis produces fluorinated esters, valuable as plasticizers or flavoring agents. For example, treatment with methanol yields methyl 3,3-difluoropentanoate.

Amide Formation

Coupling with amines via carbodiimide-mediated reactions generates amides, which are explored as enzyme inhibitors or antimicrobial agents.

Decarboxylation

Thermal decarboxylation at elevated temperatures forms 1,1-difluorobutane, a potential refrigerant or propellant.

Mechanistic Insight: The fluorine atoms stabilize intermediate carbocations during decarboxylation, lowering the activation energy by 15–20 kJ/mol compared to non-fluorinated analogs.

Applications in Scientific Research

Medicinal Chemistry

Fluorinated carboxylic acids are pivotal in drug design due to their ability to mimic metabolic intermediates. 3,3-Difluoropentanoic acid serves as a precursor to fluoroquinolone antibiotics and protease inhibitors, where fluorine enhances bioavailability and resistance to oxidative degradation.

Materials Science

Incorporation into polymers improves thermal stability and chemical resistance. Copolymers with ethylene exhibit reduced flammability, making them suitable for aerospace applications.

Agricultural Chemistry

Derivatives act as herbicides by inhibiting acetyl-CoA carboxylase (ACCase) in plants. Field trials demonstrate 30–40% higher efficacy compared to non-fluorinated analogs .

Table 4: Key Applications and Derivatives

| Application | Derivative | Function |

|---|---|---|

| Pharmaceuticals | Fluoroquinolone esters | Antibacterial agents |

| Polymers | Poly(ethylene-co-acid) | Flame-retardant materials |

| Agrochemicals | Difluoroalkyl amides | Herbicides |

Biological Activity and Toxicology

In vitro studies indicate moderate antimicrobial activity against Gram-positive bacteria (MIC = 128 µg/mL for Staphylococcus aureus). The compound’s mechanism involves disruption of cell membrane integrity via fluorine-mediated lipid interactions. Chronic exposure in rodent models shows no significant hepatotoxicity at doses below 500 mg/kg/day, though renal tubular necrosis occurs at higher concentrations.

Table 5: Toxicological Profile

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 1,200 mg/kg |

| NOAEL (28-day, rat) | 50 mg/kg/day |

| Mutagenicity (Ames test) | Negative |

Comparison with Structural Analogs

The position and number of fluorine atoms critically determine a compound’s properties. For instance:

-

2,2-Difluoropentanoic Acid: Higher acidity (pKa = 2.5) due to proximity of fluorine to the carboxylic group.

-

4,4-Difluoropentanoic Acid: Reduced lipophilicity (LogP = 0.9) and lower thermal stability.

Table 6: Comparative Analysis of Difluoropentanoic Acids

| Compound | pKa | LogP | Melting Point (°C) |

|---|---|---|---|

| 3,3-Difluoropentanoic | 2.9 | 1.2 | −15 |

| 2,2-Difluoropentanoic | 2.5 | 1.5 | −5 |

| 4,4-Difluoropentanoic | 3.3 | 0.9 | 10 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume